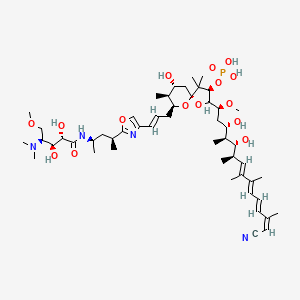

Calyculin C

Description

Historical Context of Calyculin Discovery and Isolation in Marine Natural Product Research

The story of the calyculins begins in the marine environment, a rich source of novel bioactive compounds. mdpi.com In 1986, Calyculin A, the first member of this family, was isolated from the Japanese marine sponge Discodermia calyx. mdpi.comontosight.airsc.org This discovery was the result of efforts by Fusetani and coworkers, who were investigating the cytotoxic components of this sponge. mdpi.comnih.gov The isolation of Calyculin C, along with other analogues, followed, revealing a family of structurally related and highly potent molecules. rsc.orgacs.org

Initially, research focused on the remarkable cytotoxic effects of these compounds. rsc.org However, it was soon discovered that their potent biological activity stemmed from their ability to specifically inhibit protein phosphatases 1 (PP1) and 2A (PP2A). rsc.orgrsc.org This finding was pivotal, as it placed the calyculins in a select group of natural product phosphatase inhibitors, including okadaic acid and microcystin. rsc.org The cross-genera distribution of calyculin-related compounds in different marine sponges suggested that they were likely produced by symbiotic microorganisms associated with these sponges. rsc.org Subsequent research identified a filamentous bacterium, "Candidatus Entotheonella" sp., as the producer of calyculins within the sponge. rsc.orgrsc.org

The intricate and densely functionalized structure of the calyculins, featuring a unique spiroketal, a phosphate (B84403) group, a tetraene unit, and a terminal nitrile, presented a significant challenge and an attractive target for synthetic chemists. nih.govrsc.org The successful total syntheses of Calyculin A and C were major achievements in the field of organic chemistry. mdpi.comnih.gov

Significance of Calyculin C as a Serine/Threonine Protein Phosphatase Inhibitor in Cellular Signaling Research

The discovery that calyculins are potent and specific inhibitors of serine/threonine protein phosphatases 1 and 2A revolutionized their use in cellular signaling research. mdpi.comrsc.orgrsc.org These enzymes play a critical role in regulating a vast array of cellular processes by removing phosphate groups from proteins, thereby controlling their activity. mdpi.comsigmaaldrich.com By inhibiting PP1 and PP2A, Calyculin C effectively "freezes" the phosphorylation state of numerous proteins, allowing researchers to study the roles of phosphorylation in various signaling pathways. ontosight.ai

Calyculin C's high affinity for PP1 and PP2A, with inhibition constants (IC50 values) in the nanomolar range, makes it a highly effective tool. ontosight.aimdpi.com This potent inhibition leads to the hyperphosphorylation of many cellular proteins, which can trigger a cascade of downstream effects. ontosight.ai For instance, research has shown that Calyculin C can induce the translocation of protein kinase C (PKC) from the cytosol to the membrane, a key event in many signaling pathways. nih.gov

The ability of Calyculin C to permeate cell membranes allows it to be used in studies with live cells, providing insights into dynamic cellular processes. ontosight.aimdpi.com It has been instrumental in dissecting the roles of PP1 and PP2A in:

Cell Cycle Control: Investigating the checkpoints and transitions in the cell division cycle. mdpi.comontosight.ai

Apoptosis (Programmed Cell Death): Elucidating the signaling cascades that lead to controlled cell death. ontosight.aispandidos-publications.comnih.gov

Signal Transduction Pathways: Mapping the connections and regulatory feedback loops in pathways such as the MAPK and PI3K/Akt pathways. ontosight.ai

NF-κB Signaling: Studies have shown that Calyculin A, a close analog, can induce the degradation of IκBβ and stimulate the phosphorylation of p65NF-κB, leading to the activation of this key transcription factor. spandidos-publications.comnih.gov

The specificity of Calyculin C for PP1 and PP2A, in contrast to other phosphatases, provides a degree of selectivity in these studies. mdpi.com While it inhibits both PP1 and PP2A, some studies suggest a slight preference for PP2A. mdpi.com This has allowed researchers to infer the involvement of these specific phosphatases in various cellular events.

Table 1: Investigated Cellular Processes Utilizing Calyculin C

| Cellular Process | Key Findings | References |

|---|---|---|

| Cell Cycle Progression | Prevents G1 to S phase progression in certain cell lines. | mdpi.com |

| Apoptosis | Induces apoptosis in various cancer cell lines. | spandidos-publications.comnih.gov |

| NF-κB Pathway | Induces hyperphosphorylation and degradation of IκBβ, leading to NF-κB activation. | nih.gov |

| Protein Kinase C Translocation | Induces redistribution of PKC from cytosol to membrane. | nih.gov |

| Calcium Signaling | Can block calcium influx in certain cell types. | mdpi.com |

| Platelet Activation | Modulates activation markers in thrombin receptor-activating peptide (TRAP)-stimulated platelets. | nih.gov |

Table 2: Comparative Inhibitory Activity of Calyculin A (a close analog of Calyculin C)

| Phosphatase | IC50 (nM) |

|---|---|

| PP2A | 0.25 - 1 |

| PP1 | 0.4 - 2 |

| PP4 | 0.4 |

| PP2B | Micromolar concentrations |

| PP5 | Micromolar concentrations |

| PP7 | Micromolar concentrations |

Data compiled from multiple sources. mdpi.comsigmaaldrich.com

Properties

CAS No. |

107537-45-1 |

|---|---|

Molecular Formula |

C51H83N4O15P |

Molecular Weight |

1023.2 g/mol |

IUPAC Name |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S,4R)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]pentan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C51H83N4O15P/c1-29(21-22-52)17-15-18-30(2)31(3)23-32(4)43(58)36(8)39(56)25-42(66-14)46-47(70-71(62,63)64)50(9,10)51(69-46)26-40(57)35(7)41(68-51)20-16-19-37-27-67-49(54-37)33(5)24-34(6)53-48(61)45(60)44(59)38(28-65-13)55(11)12/h15-19,21,23,27,32-36,38-47,56-60H,20,24-26,28H2,1-14H3,(H,53,61)(H2,62,63,64)/b17-15+,19-16+,29-21-,30-18+,31-23+/t32-,33+,34-,35+,36+,38+,39+,40-,41+,42+,43-,44+,45+,46-,47+,51-/m1/s1 |

InChI Key |

MDHVPFKPZGGNLB-KWKPKXEISA-N |

SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CC(C)NC(=O)C(C(C(COC)N(C)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)C[C@@H](C)NC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CC(C)NC(=O)C(C(C(COC)N(C)C)O)O)O |

Synonyms |

calyculin C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Calyculin C

Marine Sponge Association and Identification as a Natural Producer

Calyculin C, along with its more studied analog Calyculin A, is a natural product originally isolated from the marine sponge Discodermia calyx. wikipedia.orgottokemi.com This sponge, found in the relatively shallow waters of Japan, is the primary natural source from which these compounds have been identified. rsc.orgrsc.org The initial discovery of Calyculin A from Discodermia calyx was reported by Fusetani and co-workers in 1986, with a remarkably high yield from the sponge's wet weight. rsc.orgjst.go.jp While Calyculin A is the major cytotoxic compound isolated, other derivatives, including Calyculin C, are also present. rsc.org The consistent presence of calyculin-related compounds across different genera of Pacific Ocean sponges hinted that the sponges themselves might not be the producers, but rather associated symbiotic microorganisms. rsc.orgmdpi.com

Elucidation of the Biosynthetic Gene Cluster for Calyculin C Analogues

The complex structure of the calyculins, featuring a hybrid of polyketide and non-ribosomal peptide elements, strongly suggested a biosynthetic origin involving a sophisticated enzymatic assembly line. rsc.org Through metagenome mining of the Discodermia calyx holobiont, researchers successfully identified a large, approximately 150-kilobase biosynthetic gene cluster (BGC) responsible for calyculin biosynthesis. rsc.orgjst.go.jp This gene cluster contains the necessary genes encoding for a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. rsc.orgjst.go.jp The predicted structure of the metabolite from the domain organization of this gene cluster closely matched the chemical structure of Calyculin A, providing strong evidence for its role in calyculin production. jst.go.jp

Mechanistic Insights into the Polyketide and Non-Ribosomal Peptide Hybrid Biosynthesis of Calyculin C

The biosynthesis of calyculins is a remarkable example of a hybrid PKS-NRPS pathway. wikipedia.orgrsc.org The identified gene cluster is predominantly composed of modules for NRPS and a specific type of PKS known as trans-AT PKS. rsc.orgjst.go.jp This complex machinery is responsible for the stepwise assembly of the calyculin backbone. The structure of Calyculin A, and by extension Calyculin C, includes an oxazole (B20620) ring that links two distinct motifs: a peptide portion derived from γ-amino acids and a polyketide section characterized by a 5,6-spiroacetal, a phosphate (B84403) group, a tetraene chain, and a terminal nitrile. rsc.org The presence of β-branched methyl groups is a key indicator of a trans-AT PKS origin. rsc.orgrsc.org The PKS-NRPS modular assembly line orchestrates the precise sequence of condensation and modification reactions required to construct the final intricate molecule. nih.gov

Role of Symbiotic Microorganisms in Calyculin C Production

For a long time, it was debated whether the sponge or its microbial symbionts were the true producers of calyculins. nih.gov The cross-genera distribution of these compounds strongly suggested a microbial origin. rsc.orgrsc.org This hypothesis was confirmed through single-cell analysis and CARD-FISH (catalyzed reporter deposition-fluorescence in situ hybridization) techniques. rsc.orgrsc.org These analyses localized the calyculin biosynthetic gene cluster within a filamentous bacterium, identified as 'Candidatus Entotheonella' sp., a symbiont living within the sponge tissue. wikipedia.orgrsc.orgnih.gov This discovery provided the first direct evidence that a symbiotic microorganism is the authentic producer of the calyculins. nih.govnih.gov The 'Entotheonella' symbionts have been found in various Discodermia species, which harbor a diverse array of PKS gene clusters. rsc.org

Dynamic Bioconversion Processes in Calyculin C Biosynthesis

Further investigation into the biosynthetic pathway revealed a fascinating regulatory mechanism involving phosphorylation and dephosphorylation. nih.govnih.gov The end product of the biosynthetic pathway within the 'Candidatus Entotheonella' symbiont is not the cytotoxic calyculin A itself, but a less toxic, pyrophosphate-containing protoxin called phosphocalyculin A. nih.govnih.gov This protoxin is essentially a deactivated form of calyculin A.

A phosphotransferase enzyme, named CalQ, encoded within the calyculin BGC, is responsible for this phosphorylation, effectively detoxifying the compound for safe storage within the sponge-microbe association. nih.govresearchgate.net Upon tissue disruption, such as when the sponge is injured, a phosphatase enzyme, CalL, which is also encoded in the BGC and localized in the periplasmic space of the symbiont, is released. nih.gov This enzyme rapidly dephosphorylates the phosphocalyculin protoxin, converting it into the highly active, cytotoxic Calyculin A. nih.govresearchgate.net This "wound-activated" chemical defense mechanism is a sophisticated strategy to protect the sponge from predators. nih.govnih.gov

Chemical Synthesis and Stereochemical Elucidation Methodologies for Calyculin C

Retrosynthetic Analysis Strategies for Calyculin C

The immense structural complexity of Calyculin C, a polyketide natural product, necessitates a convergent and fragment-based retrosynthetic approach. nih.govresearchgate.net Synthetic chemists have consistently identified several key disconnections to simplify the target molecule into manageable subunits. The most common strategy involves an initial disconnection at the C25–C26 olefin bond, typically envisioned as being formed via a Wittig olefination or a related coupling reaction. acs.orgacs.orgsemanticscholar.org This primary cleavage divides Calyculin C into two major fragments of comparable complexity: a "southern" C1–C25 fragment and a "northern" C26–C37 fragment. acs.orgacs.org

Further retrosynthetic analysis of these primary fragments reveals a consensus on the key subunits:

The C1–C25 Fragment: This portion is further broken down. A disconnection at the C8-C9 bond separates the unstable, cyano-capped C1–C8 tetraene moiety from the highly stereogenic C9–C25 spiroketal-containing segment. semanticscholar.orgacs.orgnih.govcapes.gov.br The C9–C25 fragment itself, containing eleven stereocenters and the heptasubstituted figshare.comrsc.org spiroketal, is often dissected into smaller, more manageable pieces to control the intricate stereochemistry. acs.org

The C26–C37 Fragment: This "northern" half is typically disconnected at the C33–N3 amide bond. acs.orgfigshare.comnih.gov This leads to two distinct building blocks: the C26–C32 oxazole (B20620) piece and the C33–C37 polyhydroxylated γ-amino acid side chain. semanticscholar.orgfigshare.commdpi.com

Total Synthesis Approaches to Calyculin C

The total synthesis of Calyculin C was first reported by the Armstrong group in 1998. acs.orgacs.org Their approach followed the widely adopted fragment-based strategy, culminating in the union of the C1–C25 and C26–C37 fragments. This achievement was a landmark in the synthesis of this class of protein phosphatase inhibitors and built upon the extensive work done by several research groups on the synthesis of Calyculin A and its analogues. semanticscholar.org The core challenge lies in the stereocontrolled construction of its numerous chiral centers and the assembly of its diverse and sensitive functional groups. nih.govresearchgate.net

Fragment-Based Synthetic Strategies for Calyculin C Scaffolds

The convergent synthesis of Calyculin C relies on the preparation of key fragments, which are then strategically coupled. The primary coupling reaction is the Wittig olefination between a C26–C37 phosphonium (B103445) salt and a C1–C25 aldehyde to construct the C25–C26 double bond. acs.orgfigshare.com

C1–C25 Fragment Synthesis: The synthesis of this large fragment involves the initial preparation of a core spiroketal unit, which is then elaborated. acs.orgnih.gov The challenging tetraene moiety (C1–C8) is typically synthesized separately and introduced at a later stage to avoid potential instability issues. acs.orgnih.govscispace.com The final steps in the synthesis of the C1–C25 fragment involve phosphorylation of the C9 hydroxyl group and oxidation of the C25 alcohol to the required aldehyde for the key Wittig coupling. acs.org

C26–C37 Fragment Synthesis: This fragment is assembled by coupling the C26–C32 oxazole unit with the C33–C37 amino acid portion. acs.orgfigshare.comnih.gov The connection is made by forming an amide bond between the carboxylic acid of the oxazole-containing piece and the amine of the amino acid-derived piece. acs.org The resulting coupled product is then converted into a phosphonium salt, priming it for the olefination reaction with the C1–C25 aldehyde. acs.orgfigshare.com

This fragment-based methodology allows for the efficient and stereocontrolled construction of the complex architecture of Calyculin C.

Asymmetric Synthesis Methodologies for Chiral Centers in Calyculin C

Controlling the fifteen stereogenic centers of Calyculin C is a formidable synthetic challenge. Researchers have employed a variety of powerful asymmetric reactions to install the required stereochemistry.

A key recurring structural motif is the anti, anti, anti stereotetrad within the C9-C25 dipropionate segment. researchgate.netaalto.fi The generation of this array has been a major focus.

Asymmetric Crotylation/Allylation: Brown's asymmetric allylboration and crotylation reactions have been instrumental in setting the stereochemistry of the homoallylic alcohol arrays. nih.govresearchgate.net This method was used to control the relative and absolute stereochemistry of multiple stereocenters. For example, sequential ozonolysis-Brown crotylboration sequences were used to build up the polypropionate chain. acs.orgacs.org The diastereoselectivity of these reactions was found to be sensitive to remote protecting groups, a factor that required careful optimization. acs.orgacs.org

Chiral Auxiliary-Based Methods: Evans' oxazolidinone chiral auxiliaries have been utilized to direct stereoselective alkylation and aldol (B89426) reactions, particularly in the synthesis of the oxazole and amino acid fragments. researchgate.net

Substrate-Controlled Reactions: In many instances, the existing stereocenters in a fragment are used to direct the stereochemical outcome of subsequent reactions. For the C26–C32 oxazole fragment, a syn methyl arrangement was established through cyclic stereocontrol, starting from chiral amino acids like Boc-D-alaninal. acs.orgacs.orgnih.gov

Sharpless Asymmetric Epoxidation: This method has also been employed as a strategy to introduce chirality into the molecule. researchgate.net

These methods, often used in combination, have enabled the precise construction of the complex stereochemical landscape of Calyculin C.

Specific Methodologies for Key Subunit Construction (e.g., Tetraene, Spiroketal, Oxazole, Amino Acid Moieties)

Tetraene Moiety (C1–C12/C1-C8): The conjugated tetraene nitrile system is a sensitive structure prone to isomerization. rsc.org Its synthesis has been achieved using modern transition-metal-catalyzed cross-coupling reactions. Key strategies include:

Stille Coupling: Used to connect vinyl iodide and vinyl stannane (B1208499) precursors. researchgate.net

Suzuki-Miyaura Coupling: A versatile method for coupling vinyl boronic acids/esters with vinyl halides. thieme-connect.dethieme-connect.dethieme-connect.com

Negishi and Heck Couplings: These have also been explored for the key bond formations in the tetraene backbone. thieme-connect.dethieme-connect.dethieme-connect.com A representative synthesis of the C1-C12 tetraene fragment started from propionaldehyde (B47417) and was completed in 10 steps. thieme-connect.dethieme-connect.de

Formation of a ynone via a palladium-catalyzed coupling of a thiol ester with a terminal alkyne. rsc.orgresearchgate.net

A double intramolecular hetero-Michael addition of hydroxyl groups onto the ynone system to stereoselectively form the spiroketal framework. rsc.orgresearchgate.net The thermodynamic stability of the natural C-19 S-isomer is thought to facilitate the spiroketalization process. rsc.org

Oxazole Moiety (C26–C32): The synthesis of the α-chiral oxazole fragment has been approached in several ways, often starting from chiral amino acids to set the stereochemistry.

Oxazoline Dehydrogenation: A common route involves the synthesis of an intermediate oxazoline, which is then oxidized to the aromatic oxazole. acs.orgacs.org Various oxidation methods have been tested, with CuBr₂/DBU/HMTA-based systems or oxidation via an ester enolate proving effective. acs.orgacs.orgnih.gov

Amino Acid Moiety (C33–C37): This unique, highly functionalized γ-amino acid is typically derived from chiral pool starting materials.

L-pyroglutamic acid: Used as a chiral precursor for the C26-C32 aminooxazole in one synthetic campaign. acs.orgfigshare.com

D-lyxose: Employed to synthesize the C33–C37 aza-sugar portion. figshare.comnih.gov

L-serine and D-alanine: Utilized as starting points for the C33-C37 and C26-C32 fragments, respectively, reflecting a strategy of using amino acid chemistry to construct the "northern" half of the molecule. acs.orgacs.org

Stereochemical Assignment and Confirmation in Calyculin C Synthesis

The unambiguous determination of the fifteen stereocenters in synthetic intermediates and the final Calyculin C molecule is crucial. The absolute stereochemistry of the calyculin family was initially established by X-ray crystallography of Calyculin A. acs.org For synthetic efforts, a combination of spectroscopic and chemical correlation methods is used.

NMR Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy are the primary tools for stereochemical analysis. Comparison of the NMR data of synthetic fragments and the final product with that of the natural product is the ultimate confirmation of structural and stereochemical fidelity. acs.org

Chemical Correlation: The stereochemistry of key fragments is often confirmed by converting them into known compounds or derivatives with well-established stereostructures. For instance, in the Armstrong synthesis of Calyculin C, the anti-anti-anti isomers were converted to a common tetra-TBS protected compound to conclusively assign the stereochemistry at C10-C13. acs.org

Synthesis of Diastereomers: A powerful method for confirming stereochemical assignments involves the deliberate synthesis of an epimer or diastereomer. The Armstrong group synthesized both the proposed C34S and the epimeric C34R versions of the C26–C37 fragment. acs.orgfigshare.com By carrying both isomers through the final steps, they could unequivocally confirm the C34 stereochemistry of the natural product by comparing the final synthetic products with an authentic sample of Calyculin C. acs.orgacs.org

Computational Methods: Modern computational approaches, such as the DP4+ statistical method which uses GIAO NMR chemical shift calculations, provide a powerful tool for assigning the stereochemistry of flexible and complex molecules when compared with experimental NMR data. researchgate.net

Development of Synthetic Routes for Calyculin C Analogues and Derivatives

The synthetic routes established for Calyculin C are not only significant for achieving the total synthesis of the natural product but also for their adaptability in producing analogues and derivatives. These modified structures are invaluable for probing structure-activity relationships (SAR) and understanding the molecular basis of protein phosphatase inhibition.

The fragment-based nature of the synthesis is particularly amenable to analogue creation. By modifying one of the key building blocks, chemists can generate a wide range of derivatives.

Epimers and Diastereomers: The synthesis of the C32 epimer of the C26-C32 oxazole fragment was developed alongside the route to the natural isomer. acs.org This demonstrates the flexibility to alter stereocenters in the northern half of the molecule. Furthermore, the total synthesis of 34R-calyculin C, an epimer of the natural product, was completed concurrently with the synthesis of Calyculin C itself, which was crucial for stereochemical confirmation. acs.orgfigshare.com

Unnatural Antipodes: Synthetic strategies have been extended to the preparation of the unnatural enantiomers of the calyculins. For example, the C(9−25) spiroketal dipropionate fragment corresponding to the antipode of the natural calyculins has been synthesized, paving the way for the total synthesis of (+)-Calyculin A and (-)-Calyculin B. acs.org

Fragment Modification: The modularity of the synthesis allows for changes in the core subunits. For instance, the tetraene moiety could be altered to explore its role in the hydrophobic interactions with the target enzyme, or the oxazole ring could be replaced with other heterocycles. These modifications are critical for developing a detailed understanding of which parts of the molecule are essential for its biological activity.

The development of these robust and flexible synthetic routes provides a powerful platform for the continued investigation of the calyculin class of natural products and the design of new, potentially more selective or potent enzyme inhibitors.

Molecular Mechanisms of Action of Calyculin C on Cellular Processes

Specific Inhibition of Serine/Threonine Protein Phosphatases: PP1 and PP2A

Calyculin C is a potent inhibitor of the serine/threonine protein phosphatases PP1 and PP2A. nih.gov These enzymes are crucial for cellular function, as they reverse the action of protein kinases by removing phosphate (B84403) groups from proteins. The inhibition of PP1 and PP2A by Calyculin C leads to a state of hyperphosphorylation of their target proteins, which significantly alters numerous cellular activities.

The inhibitory power of Calyculin C is notable, with IC50 values—the concentration needed to inhibit half of the enzyme's activity—in the low nanomolar range. Specifically, Calyculin C has been shown to inhibit PP1 with an IC50 of approximately 2 nM and PP2A with an IC50 of about 0.5 to 1.0 nM. mdpi.com This high potency makes it a valuable tool in scientific research for studying the roles of these phosphatases.

Calyculin C's interaction with PP1 and PP2A is non-covalent, meaning it does not form a permanent bond with the enzymes. This allows for the possibility of reversing its effects, which is a useful feature for studying the dynamic processes of protein phosphorylation. The potent and selective nature of its inhibitory action has established Calyculin C as a key pharmacological agent for investigating the interplay between protein kinases and phosphatases in maintaining cellular balance.

Molecular Interactions and Binding Models of Calyculin C with Phosphatase Active Sites

The strong and specific inhibition of PP1 and PP2A by Calyculin C is a result of its complex molecular structure and its detailed interactions with the active sites of these enzymes. The structure of Calyculin C includes a spiroketal system, an oxazole (B20620) ring, and a phosphate group, all contributing to its binding effectiveness.

Structural analyses, such as X-ray crystallography, have revealed how Calyculin C fits into the catalytic region of PP1 and PP2A. The phosphate group of Calyculin C plays a key role by mimicking a substrate's phosphate and interacting with the metal ions in the active site of the phosphatases. nih.govrsc.org This interaction blocks natural substrates from accessing the catalytic site.

Additionally, other parts of the Calyculin C molecule form extensive contacts with the hydrophobic grooves and other residues near the active site, which enhances the stability and affinity of the inhibitor-enzyme complex. mdpi.com For example, the hydrophobic tail of Calyculin C fits into a hydrophobic channel on the phosphatase, while the oxazole and spiroketal components create additional connections that improve binding specificity. These multiple points of contact are the reason for Calyculin C's potent inhibitory effect.

Impact of Calyculin C on Global Protein Phosphorylation Dynamics

By inhibiting the primary serine/threonine phosphatases PP1 and PP2A, Calyculin C causes a significant and rapid increase in the phosphorylation of a broad range of cellular proteins. This global change in the phosphoproteome has major effects on cell signaling, structure, and function. The use of Calyculin C in research has been crucial for identifying new phosphoproteins and understanding the consequences of phosphatase inhibition.

Treating cells with Calyculin C leads to the hyperphosphorylation of proteins involved in several key cellular processes:

Cell Cycle Regulation: The phosphorylation of key cell cycle regulators like the retinoblastoma protein (Rb) and cyclin-dependent kinases (CDKs) is heavily influenced by phosphatases. Inhibiting PP1 and PP2A with Calyculin C can cause the cell cycle to halt at different points. mdpi.com

Cytoskeletal Organization: The phosphorylation state of cytoskeletal proteins, such as keratins and vimentin, is vital for maintaining cell structure. jst.go.jp Treatment with Calyculin C often leads to the disassembly and reorganization of these structures. jst.go.jppnas.org

Signal Transduction: Many signaling pathways, including the MAPK/ERK pathway, depend on a precise balance of phosphorylation and dephosphorylation. Calyculin C can amplify and extend signaling by preventing the dephosphorylation of key components in these pathways. researchgate.net

The widespread increase in protein phosphorylation brought on by Calyculin C highlights the essential role of PP1 and PP2A in maintaining the normal dephosphorylated state of many cellular proteins. The ability to acutely and potently inhibit these phosphatases with Calyculin C has given researchers a powerful method to study the dynamic nature of protein phosphorylation and its effects on nearly every aspect of cell biology. nih.govnih.govspandidos-publications.com

Investigation of Dual Action Mechanisms: Phosphatase-Independent Effects of Calyculin C (e.g., Calcium Channel Modulation)

While the main and most well-known action of Calyculin C is its potent inhibition of PP1 and PP2A, some research has looked into the possibility of secondary, phosphatase-independent effects. One area of interest has been the potential modulation of ion channels, especially calcium channels.

The reason for looking into these alternative mechanisms often comes from observations that cannot be fully explained by phosphatase inhibition alone. For example, some cellular reactions to Calyculin C might happen on time scales or in ways that suggest other targets are involved. However, it is important to state that strong evidence for direct, high-affinity interactions of Calyculin C with targets other than PP1 and PP2A is limited.

Some studies have indicated that Calyculin C might affect intracellular calcium levels. nih.gov A 1994 study reported that Calyculin C can block calcium channels in bovine chromaffin cells in a way that is independent of phosphatase inhibition. nih.gov This effect was described as an external block of the calcium channels that is voltage-dependent and reversible. nih.gov

Despite these findings, the general view in the scientific community is that the major biological effects of Calyculin C are primarily due to its strong and specific inhibition of serine/threonine protein phosphatases PP1 and PP2A. While the idea of dual-action mechanisms is still a subject of scientific research, more conclusive evidence is required to confirm any significant phosphatase-independent effects of Calyculin C.

Cellular and Subcellular Effects of Calyculin C

Influence of Calyculin C on Cell Cycle Regulation and Progression

Calyculin C significantly impacts cell cycle regulation, often leading to cell cycle arrest. nih.gov As an inhibitor of PP1 and PP2A, it plays a crucial role in modulating the phosphorylation of proteins that govern cell cycle checkpoints. scbt.comatlasgeneticsoncology.org For instance, Akt, a kinase involved in cell cycle regulation through the prevention of GSK-3β-mediated phosphorylation and degradation of cyclin D1, is preserved in its activated, phosphorylated state by Calyculin C. cellsignal.com

Studies have shown that Calyculin C can induce cell cycle arrest in various cell lines. In human breast cancer cells (MDA-MB-468 and MCF-7), treatment with Calyculin C leads to cell cycle arrest. nih.govnih.gov Specifically, in MCF-7 cells, a 24-hour treatment with 10 nM Calyculin A resulted in a significant increase in the S phase population, corresponding with a decrease in the G1 phase. nih.gov However, the effects can be cell-type specific. Low concentrations (0.3 nM) of Calyculin A were found to block the G1 to S phase progression in human Hs-68 fibroblasts and ARPE19 epithelial cells, but not in human breast cancer cell lines such as MDA-MB-468, MDA-MB-231, or MCF7. mdpi.com In Caco-2 human colon adenocarcinoma cells, inhibitors of PP2A like Calyculin A did not reverse the G0/G1 phase arrest induced by Parathyroid Hormone (PTH), suggesting pathway-specific effects. nih.gov

The mechanism behind this cell cycle disruption is linked to the hyperphosphorylation of key cell cycle regulators. The anaphase-promoting complex (APC), a crucial ubiquitin ligase for cell cycle progression, is one such target. frontiersin.org By inhibiting phosphatases, Calyculin C ensures that proteins remain in a phosphorylated state, which can either activate or inhibit their function, ultimately disrupting the tightly regulated sequence of the cell cycle.

| Cell Line | Effect of Calyculin A | Concentration | Reference |

|---|---|---|---|

| Hs-68 (human fibroblasts) | G1 to S phase arrest | 0.3 nM | mdpi.com |

| ARPE19 (human epithelial) | G1 to S phase arrest | 0.3 nM | mdpi.com |

| MDA-MB-468 (breast cancer) | No G1 to S phase arrest at low doses; general cell cycle arrest observed | 0.3 nM; 10 nM | nih.govmdpi.com |

| MCF-7 (breast cancer) | Increased S phase population, decreased G1 phase | 10 nM | nih.gov |

Induction of Premature Chromosome Condensation by Calyculin C

Calyculin C is a well-established inducer of premature chromosome condensation (PCC) in interphase cells. scirp.orgtandfonline.com This process allows the visualization of interphase chromosomes, which is valuable for cytogenetic analysis and studies on chromosome dynamics. atlasgeneticsoncology.orgscirp.orgjst.go.jp The phenomenon of PCC was initially observed by fusing interphase cells with mitotic cells, which supplied the active Mitosis-Promoting Factor (MPF), now known as the p34cdc2/cyclinB complex. atlasgeneticsoncology.orgscirp.org

Calyculin C circumvents the need for cell fusion by directly influencing the MPF regulatory pathway. atlasgeneticsoncology.org MPF activation is negatively regulated by the cdc25 phosphatase, which itself is sensitive to PP1 and PP2A. atlasgeneticsoncology.org By inhibiting PP1 and PP2A, Calyculin C leads to the activation of cdc25, which in turn activates the p34cdc2/cyclinB complex, promoting a premature entry into a mitotic-like state and causing the chromatin to condense. atlasgeneticsoncology.org This chemical induction of PCC is effective across all interphase stages (G1, S, and G2). atlasgeneticsoncology.org

Interestingly, studies have shown that Calyculin C can induce PCC in G1-phase cells without the phosphorylation of histone H1, a modification historically thought to be a primary driver of mitotic chromosome condensation. scirp.org This finding suggests that the inactivation of protein phosphatases may be as critical for the initiation of chromosome condensation as the activation of mitotic kinases like Cdk1. scirp.org The ability of Calyculin C to induce PCC has been harnessed for applications in biological dosimetry, providing a method to assess radiation exposure by analyzing chromosome aberrations in interphase cells. jst.go.jpbjrs.org.br

Modulation of Apoptotic Pathways by Calyculin C

Calyculin C is a known inducer of apoptosis in a variety of cancer cells. spandidos-publications.comnih.govcore.ac.uk This programmed cell death is triggered through the modulation of several key apoptotic signaling pathways. In human osteoblastic osteosarcoma MG63 cells, Calyculin C treatment resulted in characteristic apoptotic features like nuclear condensation, fragmentation, and DNA ladder formation. spandidos-publications.com This effect was also observed in Saos-2 osteoblastic cells and SCC-25 squamous carcinoma cells. spandidos-publications.com

One of the mechanisms by which Calyculin C enhances apoptosis is by sensitizing cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand). nih.gov In human renal carcinoma (Caki) cells, Calyculin C treatment led to an increased sensitivity to TRAIL-induced apoptosis. nih.gov This sensitization is achieved through at least two distinct actions: the downregulation of the anti-apoptotic protein c-FLIP (cellular FLICE-inhibiting protein) via the production of reactive oxygen species (ROS), and the upregulation of death receptor 4 (DR4) expression by enhancing its mRNA stability. nih.gov The downregulation of protein phosphatase 1 (PP1) was specifically implicated in the reduction of c-FLIP expression. nih.gov

Furthermore, the induction of apoptosis by Calyculin C has been associated with the activation of transglutaminase in epithelial human tumor lines. core.ac.uk Calyculin C also influences the NF-κB pathway, a key regulator of cell survival and inflammation. It has been shown to cause the phosphorylation of the p65 subunit of NF-κB, leading to its translocation to the nucleus and promoting the transcription of NF-κB-related genes. spandidos-publications.com The pro-apoptotic effects of Calyculin C are often dose-dependent. For example, in MG63 cells, cytotoxicity increased with concentrations up to 10 nM. spandidos-publications.com

Effects of Calyculin C on Signal Transduction Networks

As a potent phosphatase inhibitor, Calyculin C profoundly alters cellular signal transduction by maintaining proteins in a state of hyperphosphorylation. This impacts numerous signaling cascades that regulate a wide array of cellular functions.

Calyculin C induces the translocation of Protein Kinase C (PKC) from the cytosol to the cell membrane, a key step in PKC activation. capes.gov.brnih.gov This effect is a consequence of inhibiting type 1 and type 2A protein phosphatases. capes.gov.brnih.gov The translocation results in a redistribution of 40% to 60% of PKC activity and immunoreactivity from the soluble to the particulate fraction of the cell. capes.gov.brnih.gov

Notably, Calyculin C is significantly more potent in this regard than another commonly used phosphatase inhibitor, okadaic acid, requiring concentrations around 100-fold lower (5 to 10 nM) to achieve the same effect. capes.gov.brnih.gov The induction of PKC translocation by Calyculin C is not immediate, exhibiting a lag period of 15 to 30 minutes, which suggests an indirect mechanism triggered by the inhibition of phosphatases rather than a direct interaction with PKC. capes.gov.br Conversely, in neurons, inhibiting phosphatase activity with Calyculin A was found to inhibit the physiological translocation of a novel PKC, Apl II, suggesting that the regulation of translocation by phosphorylation can be complex and isoform-specific. nih.gov

Calyculin C plays a critical role in the post-translational regulation of Cyclin D1, a key protein for G1 phase progression. nih.govnih.gov Specifically, Calyculin C induces the phosphorylation of Cyclin D1 at threonine 286 (T286). nih.govnih.gov This phosphorylation event serves as a signal for the proteasomal degradation of the Cyclin D1 protein. nih.govnih.gov This mechanism has been observed in human breast cancer cell lines, including MDA-MB-468, MDA-MB-231, and MCF-7. nih.govmdpi.com

The degradation of Cyclin D1 is rapid, occurring within minutes at low nanomolar concentrations of Calyculin A. mdpi.com This effect appears to be quite specific, as it happens at concentrations below those needed to cause a general increase in the phosphorylation of other cellular proteins, suggesting that Calyculin C may selectively inhibit a specific phosphatase responsible for dephosphorylating Cyclin D1 at the T286 site. nih.govnih.gov The subsequent depletion of Cyclin D1 contributes to the cell cycle arrest observed in these cells. nih.gov In MCF-7 cells, for example, the depletion of Cyclin D1 by Calyculin A was prevented by pretreatment with the proteasome inhibitor MG132, confirming the role of the proteasome in this degradation pathway. nih.gov

| Cell Line | Effect of Calyculin A on Cyclin D1 | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-468 | Induces T286 phosphorylation and degradation | Proteasome-mediated | nih.govnih.gov |

| MDA-MB-231 | Induces T286 phosphorylation and degradation | Proteasome-mediated | nih.govmdpi.com |

| MCF-7 | Induces degradation | Proteasome-mediated (blocked by MG132) | nih.gov |

| Hs-68 | No effect on Cyclin D1 levels at low doses | N/A | mdpi.com |

Calyculin C treatment dramatically increases the phosphorylation of the Ezrin/Radixin/Moesin (ERM) family of proteins. nih.govnih.gov ERM proteins are crucial linkers between the plasma membrane and the actin cytoskeleton, and their activity is regulated by phosphorylation at a conserved C-terminal threonine residue. nih.govnih.govpnas.org This phosphorylation stabilizes the active conformation of ERM proteins. pnas.org

By inhibiting the phosphatases that normally dephosphorylate ERM proteins, Calyculin C leads to an accumulation of phosphorylated, active ERM. nih.govnih.gov This hyperphosphorylation has profound effects on cellular morphology and adhesion. nih.govnih.gov Treatment of adherent cells, such as NIH3T3, with Calyculin A induces dramatic cell rounding and the formation of bleb-like structures on the cell surface. nih.govresearchgate.net This morphological change is associated with an increase in cell surface rigidity. nih.govnih.gov

Furthermore, the increased level of phosphorylated ERM inhibits cell adhesion. nih.govnih.gov Calyculin A treatment was shown to prevent the reattachment of detached cells to a substrate. nih.govnih.gov These findings indicate that phosphorylated ERM proteins promote a spherical cell shape and inhibit cell adhesion, and therefore, the dephosphorylation of ERM proteins is a critical step for cells to spread and adhere. nih.govnih.gov

Interference of Calyculin C with DNA Damage Response and Repair Mechanisms

Calyculin C, as a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), significantly interferes with the cellular DNA damage response (DDR) and repair mechanisms. These phosphatases are critical regulators of the DDR signaling cascade, and their inhibition by Calyculin C leads to a hyperphosphorylated state of key DDR proteins, thereby altering the normal course of DNA repair.

Inhibition of PP1 and PP2A by calyculins has been reported to sensitize tumor cells to radiation and chemotherapy, underscoring the therapeutic potential of targeting these phosphatases. researchgate.net PP2A, in particular, plays a role in regulating the primary kinases of the DDR, such as ATM, ATR, and DNA-PK, as well as the secondary kinases CHK1 and CHK2. researchgate.net PP2A-deficient cells exhibit increased levels of ATM auto-phosphorylation and activation, which in turn leads to the activation of a G1/S cell cycle arrest and the downregulation of RAD51 and BRCA1, proteins essential for homologous recombination (HR) repair. researchgate.net

One of the key early events in the DDR is the phosphorylation of the histone variant H2AX to form γH2AX at the sites of DNA double-strand breaks (DSBs). This modification serves as a scaffold for the recruitment of DNA repair proteins. The dephosphorylation of γH2AX is a crucial step for the disassembly of repair foci and the completion of DNA repair. As a phosphatase inhibitor, calyculins are expected to prolong the presence of γH2AX foci. However, studies using the closely related Calyculin A have shown complex, context-dependent effects. For instance, in human umbilical cord blood lymphocytes, treatment with 10 nM Calyculin A was found to decrease the number of radiation-induced γH2AX and 53BP1 repair foci, an effect attributed to the induction of apoptosis which may hinder the access of DNA repair proteins to the damage sites. mdpi.com

Furthermore, Calyculin C can induce premature chromosome condensation (PCC) in interphase cells, a phenomenon that mimics the chromosomal state of mitotic cells. nih.govwikipedia.org This induction of a mitosis-like state can trigger a DNA damage response even in the absence of exogenous DNA damaging agents. nih.gov The condensation of chromatin itself can activate DDR signaling, leading to the formation of γH2AX foci. nih.gov This suggests that Calyculin C can initiate a DDR cascade not only by inhibiting the dephosphorylation of repair proteins but also by inducing large-scale changes in chromatin architecture.

Research has also indicated a direct link between chromatid breaks and radiation dose in the G2 phase when using a Calyculin A-induced premature chromosome condensation technique. umich.edu This highlights the utility of calyculins as tools to study chromosome damage and repair.

| Finding | Organism/Cell Type | Effect of Calyculin | Reference |

| Inhibition of PP1/PP2A | General | Reduces tumor resistance to radiation or chemotherapy. | researchgate.net |

| Decreased DNA repair foci | Human umbilical cord blood lymphocytes | 10 nM Calyculin A decreased radiation-induced γH2AX and 53BP1 foci, likely due to apoptosis induction. | mdpi.com |

| Premature Chromosome Condensation (PCC) | Mammalian cells | Induces PCC, which can trigger a DNA damage response in the absence of DNA breaks. | nih.govwikipedia.org |

| Chromosome Damage Analysis | Human liver cancer SMMC-7721 cells | Calyculin A-induced PCC used to demonstrate a linear relationship between chromatid breaks and radiation dose. | umich.edu |

Impact on Cellular Metabolism and Secretory Processes

The inhibitory action of Calyculin C on protein phosphatases 1 and 2A has profound effects on cellular metabolism and secretory pathways, as these processes are tightly regulated by reversible protein phosphorylation. mdpi.comnih.gov

Cellular Metabolism:

Serine/threonine protein phosphatases are integral to the control of cellular metabolism. mdpi.comnih.gov While direct and extensive studies on the global metabolic impact of Calyculin C are specific, its known targets, PP1 and PP2A, are involved in numerous metabolic pathways. For instance, protein phosphatase 4 (PP4), which can be inhibited by calyculins, is involved in glucose metabolism. rsc.org The disruption of the phosphorylation-dephosphorylation balance by Calyculin C can therefore be expected to have widespread consequences on metabolic regulation.

Secretory Processes:

Calyculin C significantly influences secretory processes in various cell types, primarily through its effect on the phosphorylation state of proteins involved in vesicle trafficking and exocytosis.

In pancreatic acinar cells, Calyculin A has been shown to have a biphasic effect on amylase release. At lower concentrations, it can potentiate calcium-stimulated amylase secretion, while at higher concentrations, it strongly inhibits it. umich.edu This inhibition is thought to occur because the hyperphosphorylation of certain proteins, due to phosphatase inhibition, blocks crucial steps in stimulus-secretion coupling. umich.edu Furthermore, Calyculin A inhibits the activation of cofilin, an actin-depolymerizing factor that plays a pivotal role in CCK-mediated enzyme secretion in these cells. frontiersin.org

The role of Calyculin C in secretion is also evident in the context of Alzheimer's disease. The processing of the Alzheimer amyloid precursor protein (APP) involves a secretory pathway. Inhibition of PP1 by Calyculin A has been demonstrated to stimulate the secretion of the non-amyloidogenic soluble APP (sAPPα) from COS-1 cells. nih.gov This suggests that PP1 normally acts to suppress this secretory pathway.

In the context of renin secretion from renal cortical slices, Calyculin A was found to block the stimulation of renin secretion that is induced by inhibitors of myosin light chain kinase. psu.edu This indicates that the dephosphorylation of myosin light chain, a process inhibited by Calyculin A, is a necessary step for the stimulation of renin secretion.

| Process | Cell Type | Effect of Calyculin | Implicated Phosphatase | Reference |

| Amylase Secretion | Rat pancreatic acini | Biphasic: potentiates at low concentrations, inhibits at high concentrations. | Likely PP1 | umich.edu |

| Cofilin Activation | Pancreatic acinar cells | Inhibits CCK-induced cofilin activation, which is essential for enzyme secretion. | Serine phosphatases | frontiersin.org |

| sAPPα Secretion | COS-1 cells | Stimulates secretion of soluble amyloid precursor protein. | PP1 | nih.gov |

| Renin Secretion | Rat renal cortical slices | Blocks the stimulation of renin secretion. | PP1 | psu.edu |

Investigation of Calyculin C Analogues and Structure Activity Relationships

Identification and Characterization of Natural Calyculin C Analogues and Derivatives

Calyculin C belongs to a larger family of related compounds, the calyculins, which have been primarily isolated from marine sponges, most notably of the genus Discodermia. These natural analogues often exhibit subtle structural variations that result in significant differences in their biological profiles.

Calyculin C is structurally very similar to calyculin A, differing only by an additional methyl group at the C32 position. rsc.orgresearchgate.net Other naturally occurring calyculins, such as calyculins B, D, E, F, G, and H, are geometric isomers of calyculin A and C, with variations in the double bond geometry of the C1-C8 tetraene tail. rsc.orgresearchgate.net These alterations in the tetraene moiety can lead to a decrease in the inhibitory concentration (IC50) values by up to three orders of magnitude. rsc.orgresearchgate.net

Beyond the isomeric forms, a number of other calyculin derivatives have been discovered in various marine sponges. These include:

Calyculin J: A brominated derivative of calyculin A where the C8-C11 and C11 oxygen form a tetrahydrofuran (B95107) ring. researchgate.net

Calyculinamides: These analogues, isolated from the New Zealand sponge Lamellomorpha strongylata, also show variations in the geometry of the C2,3 and C6,7 olefins. rsc.orgresearchgate.net

Clavosines: Isolated from the Palauan sponge Myriastra clavosa, these derivatives feature a glycosylated C21 hydroxyl group with a trimethoxyrhamnose and can also have different olefin geometries. rsc.orgresearchgate.net

Geometricin A and Swinhoeiamide A: These are considered "rump" calyculin derivatives as they lack the polar region of the molecule. researchgate.net

Dephosphonocalyculin A: A naturally occurring derivative that lacks the critical phosphate (B84403) group. rsc.org

Phosphocalyculin A: Believed to be a protoxin, this derivative is enzymatically converted to the active calyculin A upon tissue damage in the sponge. rsc.org

The existence of this diverse array of natural analogues suggests a common or similar biosynthetic origin, likely from symbiotic microorganisms associated with the marine sponges. rsc.org

Table 1: Naturally Occurring Analogues and Derivatives of Calyculin C

| Compound Name | Distinguishing Structural Feature(s) | Source Organism (Genus) |

|---|---|---|

| Calyculin A | Lacks the C32 methyl group present in Calyculin C. | Discodermia |

| Calyculins B, D, E, F, G, H | Geometric isomers of Calyculin A and C at the C2,3 and C6,7 double bonds. | Discodermia |

| Calyculin J | Brominated at C9 with a tetrahydrofuran ring formed between C8-C11. | Discodermia |

| Calyculinamides | Differ in the geometry of the C2,3 and C6,7 olefins. | Lamellomorpha |

| Clavosines | Glycosylated at the C21 hydroxyl group. | Myriastra |

| Geometricin A | Lacks the polar region of the calyculin structure. | Lufariella |

| Swinhoeiamide A | Lacks the polar region of the calyculin structure. | Theonella |

| Dephosphonocalyculin A | Lacks the phosphate group. | Discodermia |

Synthetic Modifications and Generation of Calyculin C Analogues

The complex and potent nature of calyculins has made them attractive targets for total synthesis. The total synthesis of calyculin C, as well as calyculin A and B, has been successfully achieved by several research groups. researchgate.netmdpi.com These synthetic endeavors are often based on a retrosynthetic analysis that divides the molecule into key fragments, typically the C1–C8 tetraene unit, the C9–C25 dipropionate spiroketal subunit, and the C26–C37 amino acid oxazole (B20620) subunit. researchgate.netnih.gov

The synthesis of these fragments and their subsequent coupling have allowed for the generation of not only the natural products themselves but also a variety of synthetic analogues. For instance, the synthesis of the C1–C12 tetraene fragment of calyculin C has been accomplished using transition-metal-catalyzed coupling reactions. odu.edu Similarly, the C13–C25 spirocyclic core and the C26–C37 fragment have been synthesized independently. mdpi.comoup.com

These synthetic strategies provide a platform for creating novel calyculin analogues with modified functionalities. This allows for a systematic investigation of the role of different structural motifs in the biological activity of the parent compound. For example, semi-synthetic analogues like 11,13-O-isopropylidene-calyculin A have been generated to probe the importance of the diol functionality. rsc.orgresearchgate.net The ability to synthetically modify the calyculin scaffold is crucial for detailed structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies for Phosphatase Inhibition Selectivity and Potency

Structure-activity relationship (SAR) studies on calyculin C and its analogues have identified several key structural features that are essential for its potent inhibition of protein phosphatases 1 (PP1) and 2A (PP2A).

The phosphate group is absolutely critical for inhibitory activity. rsc.orgresearchgate.netbioscientifica.com The derivative dephosphonocalyculin A, which lacks this phosphate moiety, is devoid of both enzyme inhibition and cytotoxic activities. rsc.orgresearchgate.net The phosphate group is believed to mimic the phosphate of a substrate phosphoserine/threonine residue, allowing it to bind to the active site of the phosphatases. rsc.org

The C13-hydroxyl group is also of significant importance for enzyme inhibition. rsc.orgresearchgate.netbioscientifica.com This is highlighted by the considerable retention of activity in calyculin J, which possesses this hydroxyl group. rsc.orgresearchgate.net In contrast, modifications at the C11-hydroxyl group have a more pronounced negative impact on activity, indicating the C13-OH is more crucial for the interaction with the enzyme. researchgate.net

The hydrophobic polyketide tail , which includes the tetraene moiety, is another essential component for the inhibitory action. researchgate.netbioscientifica.com This hydrophobic region is thought to interact with a hydrophobic groove on the surface of the phosphatase. nih.gov

Interestingly, the dipeptide portion of the molecule appears to be less critical for direct enzyme inhibition but is essential for potent cytotoxicity, likely by enhancing membrane permeability. nih.govrsc.org This is supported by the finding that hemicalyculin A, a truncated analogue that lacks the oxazole ring but retains the phosphate group, C13-OH, and tetraene, shows potent inhibitory activity against both PP1 and PP2A, comparable to that of calyculin A. rsc.org

Table 2: Structure-Activity Relationship of Calyculin Analogues for Phosphatase Inhibition

| Structural Feature | Importance for Inhibition | Supporting Evidence |

|---|---|---|

| Phosphate Group | Essential | Dephosphonocalyculin A is inactive. rsc.orgresearchgate.net |

| C13-Hydroxyl Group | Important | Calyculin J retains significant activity. rsc.orgresearchgate.net |

| Hydrophobic Tail | Essential | Common feature among many phosphatase inhibitors. researchgate.netbioscientifica.com |

Structural Determinants for Cellular Uptake and Intracellular Localization of Calyculin C Analogues

A key feature of the calyculins that contributes to their high potency in cellular systems is their excellent membrane permeability. rsc.orgmdpi.com This is somewhat counterintuitive given the presence of a charged phosphate group. X-ray crystallography studies have revealed that in its free state, calyculin A adopts a pseudocyclic conformation. rsc.orgmdpi.com This conformation is stabilized by an intramolecular salt bridge network involving the phosphate group, the dimethylamino group, the oxazole nitrogen, and the C13-hydroxyl group. rsc.orgmdpi.com

The peptidic backbone of the calyculins, while not essential for direct enzyme inhibition, plays a crucial role in the potent cytotoxicity, likely by contributing to this enhanced membrane permeability. rsc.org The specific intracellular localization of calyculin C and its analogues is largely dictated by the distribution of its target phosphatases, PP1 and PP2A, which are found throughout the cell, including the cytosol and the nucleus. The ability of calyculin C to readily enter cells allows it to access these widespread targets. While detailed studies on the specific subcellular distribution of various calyculin analogues are limited, it is understood that their ability to permeate membranes is a primary determinant of their cellular efficacy.

Comparative Analysis of Calyculin C with Other Protein Phosphatase Inhibitors

Calyculin C is a member of the okadaic acid class of protein phosphatase inhibitors, which also includes okadaic acid, microcystin-LR, and tautomycin. researchgate.net While these compounds all target PP1 and PP2A, they exhibit varying degrees of selectivity.

Calyculin A (and by extension, Calyculin C) is a potent inhibitor of both PP1 and PP2A, with IC50 values in the low nanomolar range for both enzymes. asiaandro.com It generally shows little selectivity between PP1 and PP2A. nih.govualberta.ca

In contrast, okadaic acid is a more selective inhibitor of PP2A. researchgate.netualberta.ca It typically requires a 50 to 100-fold higher concentration to inhibit PP1 to the same extent as PP2A. nih.gov This difference in selectivity makes okadaic acid a useful tool for distinguishing between PP1- and PP2A-mediated events in cells, at least at lower concentrations.

Tautomycin exhibits the opposite selectivity, favoring the inhibition of PP1 over PP2A. rsc.orgresearchgate.netualberta.ca

Other inhibitors like fostriecin (B16959) show very high selectivity for PP2A and PP4 over PP1 and PP5. Cantharidin , another PP2A-selective inhibitor, is generally less potent than the calyculins and okadaic acid. nih.gov

These inhibitors, despite their structural diversity, are thought to share a common binding site on the phosphatases. researchgate.netnih.gov The differences in their selectivity are attributed to specific interactions with residues in and around the active site. For example, the selectivity of fostriecin for PP2A is thought to arise from an interaction with a non-catalytic cysteine residue that is not conserved in PP1.

Table 3: Comparative Inhibitory Profile of Protein Phosphatase Inhibitors

| Inhibitor | Primary Target(s) | Typical IC50 (nM) for PP1 | Typical IC50 (nM) for PP2A | Selectivity |

|---|---|---|---|---|

| Calyculin A/C | PP1 and PP2A | 0.3 - 2.0 nih.govasiaandro.com | 0.25 - 1.0 nih.govasiaandro.com | Non-selective |

| Okadaic Acid | PP2A | ~10-20 | ~0.1-0.3 ualberta.ca | PP2A > PP1 |

| Tautomycin | PP1 | ~0.48 ualberta.ca | ~1.6 | PP1 > PP2A |

| Fostriecin | PP2A and PP4 | ~72,000 | ~0.2 | Highly PP2A/PP4 selective |

Advanced Research Applications of Calyculin C As a Biochemical Probe

Utility of Calyculin C in Dissecting Protein Phosphorylation and Dephosphorylation Cascades

Reversible protein phosphorylation is a fundamental regulatory mechanism controlling nearly all aspects of cell life, including metabolism, signal transduction, and cell division. nih.govmdpi.comnih.gov Calyculin C serves as an indispensable tool for studying these pathways by inhibiting the phosphatases that remove phosphate (B84403) groups from proteins. This action effectively "freezes" proteins in their phosphorylated state, enabling researchers to identify and study the roles of specific phosphorylation events.

The ability of calyculins to inhibit PP1 and PP2A makes them valuable for elucidating complex signaling cascades. nih.govmdpi.com For instance, research in isolated rat hepatocytes demonstrated that inhibitors like calyculin induce the expression of the proto-oncogene c-fos. nih.gov This finding suggests that protein phosphatases exert a constant, tonic inhibitory control over c-fos expression, which is regulated by a complex interplay of phosphorylation and dephosphorylation. nih.gov

In the context of muscle function, Calyculin A, a close analog of Calyculin C, has been used to investigate the regulation of cardiac muscle contraction. Studies on cardiac myofibrils showed that inhibiting PP1/PP2A with Calyculin A resulted in an increased phosphorylation level of key regulatory proteins such as Troponin I (TnI) and Troponin T (TnT). ijbs.com This allows for detailed analysis of the dephosphorylation specificities of phosphatases for their substrates. ijbs.com Similarly, Calyculin A was instrumental in demonstrating that the regulation of the ClC-3 chloride channel, crucial for cell volume control, is dependent on a balance between protein phosphorylation and dephosphorylation. rupress.org

Table 1: Examples of Calyculin's Use in Phosphorylation Research

| Research Area | Model System | Key Protein(s) Studied | Finding with Calyculin | Reference |

|---|---|---|---|---|

| Gene Expression | Rat Hepatocytes | c-fos | Revealed tonic inhibitory control of c-fos expression by phosphatases. | nih.gov |

| Cardiac Function | Murine Ventricular Myocytes | Troponin I (TnI), Troponin T (TnT), Myosin Light Chain 2 (MLC2) | Inhibition of PP1/PP2A increased the phosphorylation of TnI, TnT, and MLC2. | ijbs.com |

| Ion Channel Regulation | NIH/3T3 Cells | ClC-3 Chloride Channel | Showed that channel function is regulated by a balance of phosphorylation and dephosphorylation. | rupress.org |

Application in Cell Cycle Synchronization and Chromosome Analysis Protocols

Calyculin C and its analogs are potent inducers of Premature Chromosome Condensation (PCC), a phenomenon that allows the visualization of chromosomes from interphase cells. atlasgeneticsoncology.orgucr.ac.cr This capability stems from its inhibition of PP1 and PP2A, which are negative regulators of the key mitotic entry complex, Maturation Promoting Factor (MPF). atlasgeneticsoncology.org By inhibiting these phosphatases, calyculin treatment causes a rapid activation of MPF, forcing chromosomes to condense irrespective of the cell's position in the cell cycle. atlasgeneticsoncology.org

This drug-induced PCC technique offers significant advantages over older methods, such as cell fusion, as it is simpler, more efficient, and avoids the risks associated with using viruses. atlasgeneticsoncology.org It has become a cornerstone of modern cytogenetics, particularly for analyzing chromosome damage.

A major application of Calyculin-induced PCC is in the field of biological dosimetry, which assesses a person's exposure to ionizing radiation by quantifying chromosomal aberrations. atlasgeneticsoncology.orgatlasgeneticsoncology.org Conventional methods require cells to be arrested in mitosis, which is often impossible in heavily irradiated cells that undergo cell cycle arrest. atlasgeneticsoncology.org The PCC method bypasses this limitation, allowing for the analysis of chromosomes in non-mitotic cells. ucr.ac.crresearchgate.net This has dramatically extended the upper limit of dose estimation, with studies showing that chromosome damage can be assessed after exposures as high as 40 Gy. atlasgeneticsoncology.orgatlasgeneticsoncology.org Numerous protocols have been developed and refined that use Calyculin A to prepare chromosomes for the analysis of radiation-induced rings and breaks. ucr.ac.crbioone.org

Table 2: Comparison of Chromosome Analysis Techniques

| Feature | Conventional Colcemid Block | Calyculin-Induced PCC | Reference |

|---|---|---|---|

| Mechanism | Mitotic arrest (Metaphase) | Inhibition of PP1/PP2A, forcing condensation in any phase | atlasgeneticsoncology.org |

| Cell Cycle Dependency | Only analyzes cells that reach mitosis | Cell cycle-independent | atlasgeneticsoncology.orgresearchgate.net |

| Applicability to Damaged Cells | Low, as severe damage causes cell cycle arrest | High, bypasses cell cycle checkpoints | atlasgeneticsoncology.orgatlasgeneticsoncology.org |

| Maximum Dose Estimation | Limited to ~5-10 Gy | Up to 40 Gy | atlasgeneticsoncology.orgatlasgeneticsoncology.org |

| Protocol Complexity | Established, but requires viable dividing cells | Simple, rapid, and broadly applicable | atlasgeneticsoncology.orgbioone.org |

Use in Investigating Cellular Response to Stress and DNA Damage

Cells respond to various forms of stress, including DNA damage, by activating complex signaling networks collectively known as the DNA Damage Response (DDR). mdpi.comresearchgate.net These pathways rely heavily on protein phosphorylation to signal the presence of damage and coordinate repair. Calyculin C, by inhibiting the phosphatases that counteract these signaling kinases, serves as a valuable tool for dissecting the DDR.

A critical event in the response to DNA double-strand breaks (DSBs) is the rapid phosphorylation of the histone variant H2AX, forming γH2AX, which marks the damage site. researchgate.netplos.org The subsequent dephosphorylation of γH2AX is a key step in the completion of DNA repair. researchgate.net Studies have used Calyculin A to inhibit this dephosphorylation, allowing researchers to study the kinetics of DSB repair in detail. researchgate.net

Furthermore, calyculins can help reveal the broader impact of phosphatase inhibition on cellular stress pathways. For example, treatment with Calyculin A can lead to a slight induction of genotoxicity reporters, likely because the inhibition of phosphatases involved in transcription and DNA replication can indirectly trigger a stress response. nih.gov Research in human breast cancer cells showed that Calyculin A treatment increased the phosphorylation of key DDR proteins, including Chk1 and Chk2. mdpi.com The ability to use calyculins to "trap" these phosphorylated intermediates is crucial for mapping the signaling events that occur after cellular stress and DNA damage. plos.orgmdpi.com

Table 3: Calyculin's Role in Studying Stress and DNA Damage Response

| Cellular Process | Key Protein/Marker | Effect of Calyculin | Research Insight | Reference |

|---|---|---|---|---|

| DNA Double-Strand Break Repair | γH2AX | Inhibits dephosphorylation | Allows for detailed study of DNA repair kinetics. | researchgate.net |

| General Genotoxic Stress | Genotoxicity reporters (e.g., BSCL2, RTKN) | Slight induction | Suggests indirect induction of DNA damage response via phosphatase inhibition. | nih.gov |

| DDR Signaling | Chk1, Chk2, p53 | Increased phosphorylation | Helps to map the signaling cascade and identify phosphatase targets. | plos.orgmdpi.com |

| Radiation Damage Assessment | Chromatid breaks | Used to induce PCC for G2-phase analysis | Enabled quantification of a linear dose-response for chromosome damage. | |

Employment in Elucidating Roles of Specific Phosphatases in Disease Models (in vitro/cellular)

Given that aberrant protein phosphorylation is a hallmark of many human diseases, including cancer and neurodegenerative disorders, phosphatase inhibitors like Calyculin C are critical for research in these areas. nih.govmdpi.com They allow for the functional interrogation of specific phosphatases in cellular models of disease.

In oncology research, calyculins have provided significant insights. A study on human breast cancer cells used Calyculin A to probe the regulation of cyclin D1, a protein often overexpressed in cancer. mdpi.com The results showed that Calyculin A treatment prompted the phosphorylation and subsequent degradation of cyclin D1, leading to cell cycle arrest. mdpi.com This implicates a specific, calyculin-sensitive phosphatase (likely a PP2A holoenzyme) as a critical regulator of cyclin D1 stability, highlighting it as a potential therapeutic target. mdpi.com The inhibition of PP1/PP2A by calyculins has also been reported to reduce tumor resistance to chemotherapy or radiation, further underscoring the therapeutic relevance of these enzymes. cell-stress.com

The utility of calyculins extends to other disease models as well. In cardiovascular research, Calyculin A has been used in isolated cardiomyocytes to dissect the role of PP1 and PP2A in regulating the excitation-contraction coupling cascade. ijbs.com By observing the effects of phosphatase inhibition, researchers can clarify the contribution of specific dephosphorylation events to cardiac function and pathology. ijbs.comresearchgate.net

Table 4: Application of Calyculin in Cellular Disease Models

| Disease Area | Cell Model | Pathway/Process Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Breast Cancer | MDA-MB-468 & MCF-7 cells | Cyclin D1 stability and degradation | Calyculin A induces cyclin D1 phosphorylation and degradation, causing cell cycle arrest. | mdpi.com |

| Cancer Therapy | General tumor cells | Chemo/Radio-resistance | Inhibition of PP1/PP2A can reduce tumor resistance. | cell-stress.com |

| Cardiac Function | Murine ventricular myocytes | Excitation-contraction coupling | PP1/PP2A are key regulators of the phosphorylation state of contractile proteins. | ijbs.com |

| Channelopathies | NIH/3T3 cells expressing ClC-3 | Cell volume regulation | Function of the ClC-3 chloride channel is controlled by a phosphorylation/dephosphorylation balance. | rupress.org |

Development of Calyculin C-Based Probes for Target Identification and Validation

A frontier in chemical biology is the development of molecular probes to identify the full spectrum of a compound's cellular targets. This is crucial for understanding both on-target efficacy and potential off-target effects. Calyculin C, with its high potency and defined core structure, is an excellent candidate for derivatization into such probes for use in chemical proteomics.

The primary methodologies for this purpose are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). mdpi.combrieflands.com These techniques typically involve synthesizing an analog of the parent compound that incorporates two key features: a reactive group for covalent attachment to its target and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. brieflands.com

A Calyculin C-based probe would be designed to retain its affinity for the active site of protein phosphatases. When introduced into a cell lysate, the probe would bind to its targets. The reporter tag would then allow for the isolation of these probe-protein complexes via affinity purification (e.g., using streptavidin beads for a biotin tag). mdpi.com The captured proteins are subsequently identified using mass spectrometry. researchgate.net

This approach is powerful for both validating known targets and discovering novel ones. While PP1 and PP2A are the known primary targets of calyculins, chemical proteomic studies could uncover previously unknown interacting proteins or specific holoenzyme complexes that are preferentially bound. Such platforms have been validated using known inhibitors like Calyculin A to confirm their ability to correctly identify molecular targets in a complex cellular environment. nih.gov The development of a specific Calyculin C probe would provide a powerful tool for a more comprehensive understanding of its cellular mechanism of action.

Table 5: Conceptual Workflow for a Calyculin C-Based Chemical Probe

| Step | Description | Key Components | Purpose |

|---|---|---|---|

| 1. Probe Synthesis | Chemically modify Calyculin C to add a linker, a reactive group, and a reporter tag. | Calyculin C core, linker arm, photo-affinity label, biotin tag. | Create a tool for capturing binding partners. |

| 2. Target Labeling | Incubate the probe with cell lysate or live cells to allow binding and covalent cross-linking to target proteins. | Calyculin C probe, cell/tissue lysate. | Form stable probe-protein complexes. |

| 3. Affinity Purification | Use the reporter tag to isolate the probe-protein complexes from the rest of the proteome. | Streptavidin-coated beads (for biotin tag). | Enrich for target proteins. |

| 4. Target Identification | Digest the purified proteins into peptides and analyze them by mass spectrometry (MS). | Trypsin, Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Identify the captured proteins. |

| 5. Validation | Confirm the interaction between Calyculin C and newly identified proteins using orthogonal methods. | Western blotting, enzymatic assays. | Validate novel targets and pathways. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Calyculin A |

| Calyculin B |

| Calyculin C |

| Calyculin D |

| Calyculin E |

| Calyculin F |

| Calyculin G |

| Calyculin H |

| Cantharidin |

| Chk1 |

| Chk2 |

| Colcemid |

| Cyclin A |

| Cyclin B |

| Cyclin D1 |

| Deoxycytidine |

| Endothal |

| Ezrin |

| Genistein |

| Hydroxyurea |

| Microcystin-LR |

| Moesin |

| Nocodazole |

| Okadaic Acid |

| Olomoucine |

| p53 |

| Phorbol 12-myristate 13-acetate (PMA) |

| Staurosporine |

| Thymidine |

| Troponin I (TnI) |

Future Research Directions and Unexplored Avenues for Calyculin C

Elucidation of Remaining Gaps in Calyculin C Biosynthesis and Enzymatic Transformations

The intricate biosynthetic pathway of Calyculin C, a complex polyketide and non-ribosomal peptide hybrid, has been largely uncovered, identifying its origin from a sponge-microbe association. researchgate.netrsc.org The biosynthetic gene cluster responsible for its production has been identified, shedding light on the intricate enzymatic machinery involved. rsc.orgrsc.org However, several questions remain unanswered, presenting exciting avenues for future research.

A key area of investigation lies in fully characterizing the enzymatic transformations within the biosynthetic pathway. While the core polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules have been proposed, the precise functions and mechanisms of all tailoring enzymes are not yet fully understood. researchgate.net For instance, the timing and mechanism of the final pyrophosphorylation step to produce the protoxin, phosphocalyculin C, and its subsequent activation by dephosphorylation warrant further investigation. researchgate.net Understanding these enzymatic steps in detail could provide opportunities for manipulating the biosynthetic pathway to produce novel analogues.

Furthermore, the discovery of the wound-activated bioconversion of phosphocalyculin to the highly toxic calyculin in the marine sponge Discodermia calyx highlights a dynamic chemical defense mechanism. researchgate.net The spatial organization of the precursor and the activating enzyme within the sponge tissue, and the precise triggers for this transformation, are areas ripe for exploration. researchgate.net Advanced imaging techniques could be employed to visualize this process in situ, providing a deeper understanding of this fascinating ecological interaction.

Development of Novel Synthetic Methodologies for Enhanced Production of Calyculin C Analogues

The complex structure of Calyculin C, with its fifteen chiral centers, a cyano-capped tetraene unit, a phosphate-bearing spiroketal, and other intricate moieties, has made it a challenging target for total synthesis. researchgate.netnih.gov While several total syntheses of Calyculin A and C have been accomplished, these routes are often lengthy and low-yielding, limiting the large-scale production of these valuable research tools. nih.govresearchgate.netacs.org

Future research in this area should focus on developing more efficient and scalable synthetic strategies. This could involve the exploration of novel retrosynthetic disconnections and the application of modern synthetic methodologies. nih.govmdpi.com For example, the development of more robust and stereoselective methods for the construction of the key fragments, such as the C9-C25 spiroketal and the C26-C37 oxazole-containing amino acid, would be highly beneficial. researchgate.netresearchgate.netacs.org

Moreover, the development of synthetic routes that allow for the late-stage diversification of the calyculin scaffold would be invaluable for the generation of a wide range of analogues. This would facilitate comprehensive structure-activity relationship (SAR) studies, providing deeper insights into the structural requirements for potent and selective inhibition of protein phosphatases. rsc.orgacs.org The synthesis of analogues with modified tetraene, spiroketal, or amino acid portions could lead to the discovery of compounds with improved pharmacological properties.

| Synthetic Fragment | Key Challenges | Potential Methodologies |

| C1–C8 tetraene | Stereocontrolled synthesis of the conjugated system | Stille coupling, Horner-Wadsworth-Emmons olefination |

| C9–C25 spiroketal | Construction of multiple stereocenters and the spiroketal core | Asymmetric crotylation reactions, intramolecular hetero-Michael addition |

| C26–C37 oxazole (B20620) and amino acid | Formation of the α-chiral oxazole and the trihydroxylated γ-amino acid | Modified Cornforth–Meyers oxazole synthesis, asymmetric amino acid synthesis |

Exploration of Undiscovered Cellular Targets and Off-Target Effects of Calyculin C

Calyculin C is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are key regulators of numerous cellular processes. nih.govmdpi.com While these are considered its primary targets, the full spectrum of its cellular interactions remains to be elucidated. It is plausible that Calyculin C interacts with other, as-yet-undiscovered cellular proteins, which could contribute to its diverse biological activities.